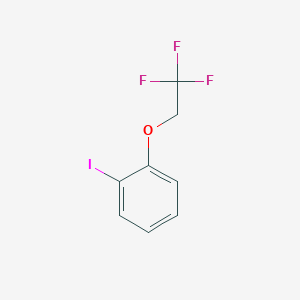

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

1-iodo-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXSODMETLOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C7H4F3IO

- Molar Mass: 288.01 g/mol

- Density: 1.855 g/mL at 25°C

- Boiling Point: 164-165°C

- Flash Point: 150°F

- CAS Number: 175278-00-9

Biological Activity Overview

This compound exhibits various biological activities due to its structural features, including:

- Antimicrobial properties.

- Antiproliferative effects against cancer cell lines.

- Potential as a synthetic intermediate in the development of biologically active compounds.

The mechanism of action for this compound involves:

- Interaction with specific molecular targets such as enzymes and receptors.

- Modulation of neurotransmitter signaling pathways, potentially mimicking natural neurotransmitters .

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A study indicated that derivatives of iodobenzene exhibit significant cytotoxicity against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Synthesis and Utility in Organic Chemistry

This compound serves as a valuable intermediate in synthesizing other biologically active compounds. For instance:

- It has been used in the synthesis of aryl phosphates which are important in drug development .

- Its derivatives have shown effectiveness in oxidation reactions when used as hypervalent iodine oxidants .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Iodobenzene | Moderate antimicrobial | Oxidative stress induction |

| Trifluoromethylated iodobenzene | Enhanced antiproliferative | Apoptosis induction |

| 1-Iodo-2-(trifluoromethoxy)benzene | Significant antiproliferative | Enzyme inhibition |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with specific functionalities.

- Electrophilic Aromatic Substitution : The reactivity of 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene enables its use in electrophilic aromatic substitution reactions, facilitating the formation of diverse derivatives .

Biology

- Potential Radiolabeled Compound : Research has explored the use of this compound in imaging studies due to its ability to incorporate iodine isotopes. This application could enhance the visualization of biological processes in vivo .

- Biological Activity Investigations : The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties .

Medicine

- Drug Development : The compound is being explored as a precursor in the synthesis of pharmaceutical intermediates. Its unique properties may contribute to the development of novel therapeutic agents targeting various diseases .

- Therapeutic Applications : Studies have indicated that derivatives of this compound could be used in drug discovery processes, particularly in designing drugs with improved efficacy and reduced side effects .

Case Studies

Comparison with Similar Compounds

Key Structural Insights :

- Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethoxy (-OCF₃) : The trifluoroethoxy group has a longer alkyl chain, increasing steric bulk and lipophilicity compared to the shorter -OCF₃ group .

- Substituent Position : Positional isomers (e.g., 2- vs. 4-substituted trifluoroethoxy) exhibit differences in electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions .

Physical and Chemical Properties

Boiling Points and Stability

Reactivity

- The iodine atom in all compounds facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki, Ullmann). The electron-withdrawing -OCH₂CF₃ group activates the ring toward substitution at the ortho and para positions .

- 1-Iodo-3-(trifluoromethyl)benzene : The -CF₃ group at the 3-position directs electrophilic substitution to the 4- and 6-positions, contrasting with the -OCH₂CF₃ group’s ortho/para directing effects .

Preparation Methods

Copper-Catalyzed Nucleophilic Aromatic Substitution Using 2,2,2-Trifluoroethanol

The most common and efficient method to prepare 1-iodo-2-(2,2,2-trifluoroethoxy)benzene involves the copper-catalyzed substitution of halogen atoms on benzene rings with 2,2,2-trifluoroethoxide ions generated in situ from 2,2,2-trifluoroethanol and a strong base such as sodium hydride or metallic sodium.

- Base preparation: Sodium hydride (NaH) is reacted with anhydrous 2,2,2-trifluoroethanol in an aprotic polar solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) to form sodium 2,2,2-trifluoroethoxide in situ.

- Substrate: Halogenated benzene derivatives such as 2-iodobenzoic acid or 2-iodobenzene serve as substrates.

- Catalyst: Copper-containing compounds such as copper iodide (CuI), copper bromide (CuBr), or copper(II) sulfate (CuSO4) catalyze the substitution.

- Reaction temperature: Typically between 85°C and 105°C.

- Molar ratios: At least equimolar amounts of 2,2,2-trifluoroethanol per halogen atom; copper catalyst ratios vary from 0.01 to 2.1 equivalents relative to halobenzoic acid.

- Reaction time: Several hours with stirring under reflux or controlled temperature.

Mechanism: The copper catalyst facilitates the nucleophilic aromatic substitution of the halogen by the trifluoroethoxide ion, resulting in the formation of the trifluoroethoxy-substituted aromatic compound.

Representative Experimental Procedure and Results

A typical synthesis involves the following:

| Step | Description |

|---|---|

| 1 | Preparation of sodium 2,2,2-trifluoroethoxide by dropwise addition of 2,2,2-trifluoroethanol to sodium hydride suspension in DMF at 0°C to room temperature. |

| 2 | Addition of 2-iodobenzoic acid or 2-iodobenzene to the reaction mixture containing the copper catalyst. |

| 3 | Heating the reaction mixture at 85-105°C for 4-6 hours under stirring. |

| 4 | Quenching the reaction by acidification with hydrochloric acid at low temperature (0-5°C). |

| 5 | Extraction with dichloromethane or other suitable solvents to isolate the product. |

| 6 | Purification by recrystallization or chromatography. |

Yields and purity: Yields typically range from 60% to 85%, depending on substrate purity, reaction conditions, and catalyst used. The product is often obtained as a crystalline solid with melting points consistent with literature values.

Comparative Data from Patent Examples

| Example | Substrate Halogens (X1, X2) | Solvent | Copper Catalyst | Product Substituents (R2, R3) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2 | 5-Br, 2-Br | DMF | CuI | 5-CF3CH2O, 2-CF3CH2O | ~81 | Sodium trifluoroethoxide prepared in situ |

| 3 | 5-Br, 2-CF3CH2O | DMF | CuBr | 5-CF3CH2O, 2-CF3CH2O | ~78 | Similar conditions to Example 2 |

| 4 | 5-I, 2-Cl | DMAc | CuI | 5-CF3CH2O, 2-CF3CH2O | ~82 | Use of iodide substrate enhances reactivity |

| 5 | 5-Cl, 2-Cl | 2,4,6-collidine | CuBr | 5-Cl, 2-CF3CH2O | ~65 | Alternative solvent system |

| 6 | 5-NO2, 2-Cl | DMF | CuSO4 | 5-NO2, 2-CF3CH2O | ~70 | Electron-withdrawing groups affect yield |

Table adapted from patent US6288271B1 examples.

Alternative Approaches and Considerations

- Use of 2,2,2-trifluoroethyl triflate: Earlier methods employed trifluoroethyl triflate as the trifluoroethoxy source, but this reagent is expensive and less accessible, making copper-catalyzed substitution with 2,2,2-trifluoroethanol preferable.

- Oxidation of trifluoroethoxyacetophenones: An alternative route involves oxidation of trifluoroethoxyacetophenones to trifluoroethoxybenzoic acids, but this can cause partial halogenation of the aromatic ring, complicating purification.

- Large excess of 2,2,2-trifluoroethanol: Some processes use a large molar excess of trifluoroethanol, which can also serve as the solvent, improving reaction rates but increasing cost.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Copper-catalyzed substitution | High regioselectivity, moderate to high yields, scalable | Requires careful control of temperature and base equivalents |

| Use of sodium hydride and DMF | Efficient generation of trifluoroethoxide ion | Sodium hydride handling requires safety precautions |

| Use of 2,2,2-trifluoroethanol | Readily available reagent, can be solvent | Cost of trifluoroethanol can be significant |

| Alternative oxidations | Access to benzoic acid derivatives | Risk of side reactions and halogenation |

Q & A

Basic Research Questions

Q. How can the alkylation step in synthesizing 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene be optimized for regioselectivity?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) under controlled conditions. For example, coupling 2-iodophenol with 2,2,2-trifluoroethyl iodide in the presence of a mild base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Monitor reaction progress via TLC or HPLC to confirm selective substitution at the ortho position. Adjust stoichiometry (1:1.2 molar ratio of phenol to trifluoroethyl iodide) to minimize byproducts.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the target compound from unreacted starting materials or iodinated byproducts. Confirm purity via GC-MS or ¹H/¹⁹F NMR. For higher yields, consider fractional distillation under reduced pressure (e.g., bp ~164–165°C, as observed in structurally similar trifluoroethoxy-iodobenzene derivatives) .

Q. How can the stability of this compound under ambient conditions be assessed?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for aryl iodide absorption) and track iodine loss using ICP-MS. Store the compound in amber vials under inert gas (Ar/N₂) at –20°C to suppress photolytic or hydrolytic decomposition .

Advanced Research Questions

Q. What strategies enable selective functionalization of the iodine moiety in this compound for cross-coupling reactions?

- Methodology : Use palladium-catalyzed Suzuki-Miyaura or Ullmann coupling. For example, react with arylboronic acids (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C. Ensure the trifluoroethoxy group is inert under these conditions by pre-screening solvent/base combinations. Characterize biaryl products via X-ray crystallography to confirm regiochemistry .

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the aryl iodide in nucleophilic substitutions?

- Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., 1-iodo-2-ethoxybenzene). Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and activation barriers. Experimental validation via Hammett plots (σₚ values) can quantify the substituent’s electronic effects on reaction rates .

Q. Can this compound serve as a precursor for fluorinated liquid crystals or OLED materials?

- Methodology : Synthesize derivatives via Sonogashira coupling with terminal alkynes (e.g., 4-ethynylbiphenyl) and evaluate mesogenic properties via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). For OLED applications, measure electroluminescence efficiency using thin-film devices with ITO/PEDOT:PSS active layers .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential iodine toxicity. For waste disposal, collect in halogenated solvent containers and incinerate at >1,200°C to prevent environmental release of fluorinated byproducts .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.